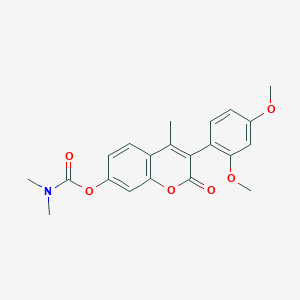

3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate

Description

The compound 3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate belongs to the coumarin derivative family, characterized by a benzopyrone core modified with substituents that influence its physicochemical and biological properties. The molecule features:

- A 2,4-dimethoxyphenyl group at position 3 of the coumarin scaffold.

- A methyl group at position 2.

- A dimethylcarbamate ester at position 5.

These modifications are hypothesized to enhance stability, bioavailability, and target-binding affinity compared to simpler coumarins .

Properties

IUPAC Name |

[3-(2,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-12-15-8-7-14(27-21(24)22(2)3)11-18(15)28-20(23)19(12)16-9-6-13(25-4)10-17(16)26-5/h6-11H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOHEPOCIJXYGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)N(C)C)C3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate typically involves multiple steps. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the dimethoxyphenyl group and the dimethylcarbamate moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired outcome, but they generally involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis. Its chromenone structure is often used to create more complex molecules through various chemical reactions such as:

- Oxidation: Enhancing the reactivity of the compound.

- Reduction: Modifying functional groups for specific applications.

- Substitution Reactions: Facilitating the introduction of new functional groups.

Biology

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties: Studies have shown effectiveness against various bacterial strains.

- Antifungal Activity: The compound has demonstrated potential in inhibiting fungal growth.

- Anticancer Effects: Preliminary studies suggest it may induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.

Medicine

The therapeutic potential of 3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate is under investigation for various conditions:

- Neuroprotective Effects: Research is being conducted to explore its ability to protect neuronal cells from oxidative stress.

- Anti-inflammatory Properties: The compound's role in modulating inflammatory pathways is being studied for potential applications in treating chronic inflammatory diseases.

Industry

In industrial applications, this compound is utilized in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it suitable for:

- Drug Development: As a lead compound for new drug formulations targeting specific diseases.

- Agrochemical Production: Its efficacy against pests and pathogens makes it a candidate for developing new pesticides.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their differences:

Key Observations:

Diethylcarbamate in vs. dimethylcarbamate: The larger ethyl groups may increase lipophilicity but reduce solubility in aqueous media.

Impact of Trifluoromethyl Groups :

- The trifluoromethyl group in introduces strong electronegativity and metabolic stability, which the target compound lacks. This could make more resistant to oxidative degradation .

Methoxy vs.

Physicochemical and Pharmacokinetic Properties

Notes:

Biological Activity

3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention due to its diverse biological activities, including potential anticancer, anti-inflammatory, and neuroprotective effects. This article provides a comprehensive overview of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Chromenone Core: The chromenone structure is known for various pharmacological activities.

- Dimethoxyphenyl Group: The presence of methoxy groups enhances lipophilicity and biological activity.

- Dimethylcarbamate Moiety: This functional group is associated with increased enzyme inhibition properties.

1. Anticancer Properties

Research indicates that derivatives of 2-oxo-2H-chromen compounds exhibit significant anticancer activity. For instance, studies have shown that 3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate displays cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.3 ± 2.1 | |

| HeLa (Cervical) | 12.5 ± 1.8 | |

| A549 (Lung) | 10.0 ± 1.5 |

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells.

2. Acetylcholinesterase Inhibition

The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's disease. In a study comparing various coumarin derivatives, it was found that:

- IC50 for AChE Inhibition: 13.5 ± 1.7 nM

- Selectivity Ratio (BuChE/AChE): Approximately 20:1

This suggests that the compound may serve as a potential therapeutic agent for Alzheimer's disease by enhancing acetylcholine levels in the brain .

3. Anti-inflammatory Activity

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest a potential application in treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer effects of the compound on various human cancer cell lines. The results indicated significant cytotoxicity, particularly in breast and lung cancer cells, with mechanisms involving apoptosis and necrosis pathways.

Case Study 2: Neuroprotective Effects

In animal models of Alzheimer’s disease, administration of the compound led to improved memory function and reduced AChE activity, suggesting neuroprotective effects that may be beneficial in cognitive disorders.

Q & A

Q. What are the recommended synthetic routes for 3-(2,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl dimethylcarbamate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step approach. A modified procedure involves:

Initial Coupling : Reacting resorcinol derivatives with 2-(2,4-dimethoxyphenyl)acetic acid using a Lewis acid catalyst (e.g., BF₃·OEt₂) at 110°C to form intermediates like 3-(2,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one .

Functionalization : Introduce the dimethylcarbamate group via mesylation (using mesyl chloride in DMF) followed by nucleophilic substitution with dimethylamine.

Demethylation/Cyclization : Controlled demethylation (e.g., with NaBH₄ in ethanol) ensures regioselectivity, yielding the final coumarin scaffold .

Optimization includes monitoring reaction progress via HPLC (≥98% purity threshold) and adjusting solvent polarity (e.g., ethyl acetate/hexane for recrystallization) .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (methanol/water gradient) to assess purity. Compare retention times with standards .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy groups at 2,4-positions, carbamate protons at δ 3.0–3.5 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm mass accuracy .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for coumarin derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays, pH control in phosphatase inhibition) .

- Structural Confounders : Compare substituent effects. For example, sulfonate vs. carbamate groups at position 7 significantly alter binding to Cdc25 phosphatases .

- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent orientation with activity trends .

Q. How can X-ray crystallography be applied to resolve ambiguities in the compound’s stereoelectronic properties?

- Methodological Answer :

- Crystal Growth : Use vapor diffusion (e.g., ethyl acetate/hexane) to obtain single crystals .

- Data Collection/Refinement :

Data Acquisition : Collect high-resolution (<1.0 Å) data using synchrotron radiation.

Structure Solution : Employ SHELXT for direct methods or SHELXD for experimental phasing .

Refinement : Apply SHELXL with anisotropic displacement parameters and hydrogen-bond restraints. Validate with R-factor convergence (<5%) .

Example: The sulfonate analog (4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate) showed planar geometry at the coumarin core, critical for π-π stacking in enzyme pockets .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

- Core Modifications : Synthesize analogs with varied substituents at positions 2, 4, and 7 (e.g., halogenation, sulfonation) .

- Bioassay Panels : Test against targets like Cdc25 phosphatases (cell-cycle regulation) and TNF-α (anti-inflammatory) using dose-response curves (IC₅₀ determination) .

- Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic parameters (Hammett σ) with bioactivity .

Q. What analytical techniques are critical for detecting photodegradation products of this compound?

- Methodological Answer :

- LC-MS/MS : Identify degradation products via fragmentation patterns (e.g., loss of dimethylcarbamate group, m/z 165).

- UV-Vis Spectroscopy : Monitor λmax shifts (e.g., coumarin absorbance at 320 nm) under accelerated light stress .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method with HPLC quantification. Example: Dimethylcarbamate derivatives show higher solubility in DMSO (>50 mg/mL) vs. water (<0.1 mg/mL) due to reduced polarity .

- Computational LogP : Compare experimental (e.g., octanol/water partition) with predicted values (ChemAxon) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.